
(S)-Bunitrolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Bunitrolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its ability to block the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bunitrolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for obtaining the (S)-enantiomer.
Reaction Conditions: The intermediate undergoes a series of chemical reactions, including nucleophilic substitution and reduction, under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: (S)-Bunitrolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(S)-Bunitrolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Researchers use it to study the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects on cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
作用机制
(S)-Bunitrolol exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
相似化合物的比较
Propranolol: Another beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to (S)-Bunitrolol.
Metoprolol: Similar in action but differs in its selectivity and duration of effect.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its particular pharmacological profile. Its selectivity for beta-1 receptors makes it effective in treating specific cardiovascular conditions with potentially fewer side effects compared to non-selective beta-blockers.
属性
CAS 编号 |
59995-59-4 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3/t12-/m0/s1 |
InChI 键 |
VCVQSRCYSKKPBA-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


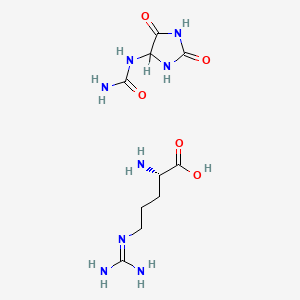

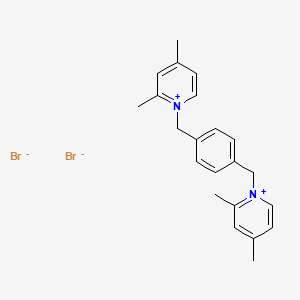
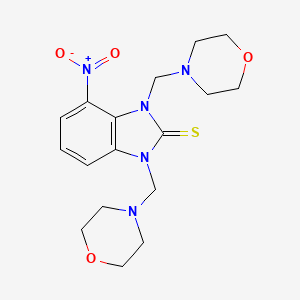


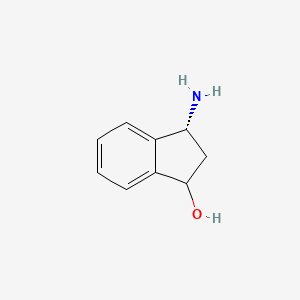

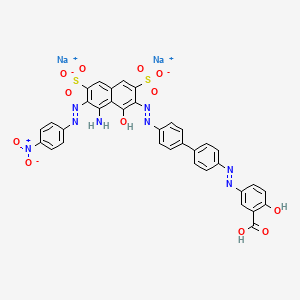
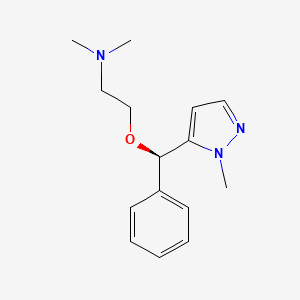
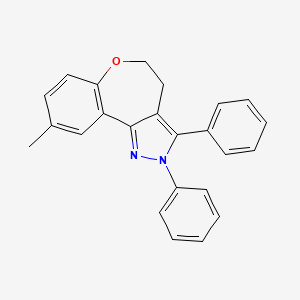
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)

